molecular formula C10H9BrO3 B12997536 Ethyl 5-bromo-2-formylbenzoate

Ethyl 5-bromo-2-formylbenzoate

Cat. No.: B12997536
M. Wt: 257.08 g/mol
InChI Key: VZKJPONTRMSBMM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-formylbenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position, a formyl group at the 2-position, and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-formylbenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as ethyl 5-amino-2-formylbenzoate or ethyl 5-thio-2-formylbenzoate.

    Oxidation: Ethyl 5-bromo-2-carboxybenzoate.

    Reduction: Ethyl 5-bromo-2-hydroxymethylbenzoate.

Scientific Research Applications

Ethyl 5-bromo-2-formylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: As a precursor in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo substitution, oxidation, and reduction reactions allows it to be versatile in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in different scientific fields highlight its importance .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

ethyl 5-bromo-2-formylbenzoate

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-6H,2H2,1H3

InChI Key

VZKJPONTRMSBMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)C=O

Origin of Product

United States

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